Potassium;4-formylbenzonitrile;tritetrafluoroborate
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Overview
Description
Potassium;4-formylbenzonitrile;tritetrafluoroborate is a chemical compound that combines potassium, 4-formylbenzonitrile, and tritetrafluoroborate. This compound is notable for its unique structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-formylbenzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride, followed by dehydration to form benzonitrile . This process can be optimized using ionic liquids as recycling agents, which act as co-solvents, catalysts, and phase separators . The reaction conditions include a temperature of 120°C and a reaction time of 2 hours .
Industrial Production Methods
Industrial production of 4-formylbenzonitrile involves the use of N,N-dimethylformamide (DMF) as a solvent and catalyst, with the reaction carried out at elevated temperatures and controlled oxygen and hydrogen flow rates . The resulting product is then purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
Potassium;4-formylbenzonitrile;tritetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride for nitrile formation, sodium borohydride for reduction, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions include benzoic acid, benzylamine, and substituted benzonitriles .
Scientific Research Applications
Potassium;4-formylbenzonitrile;tritetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals
Medicine: It serves as a precursor for the synthesis of active pharmaceutical ingredients and drug candidates.
Industry: The compound is employed in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Potassium;4-formylbenzonitrile;tritetrafluoroborate involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes . The compound’s reactivity is primarily driven by the electrophilic nature of the formyl group and the nucleophilic properties of the nitrile group .
Comparison with Similar Compounds
Similar Compounds
4-Cyanobenzaldehyde: Similar in structure but lacks the potassium and tritetrafluoroborate components.
Benzonitrile: Contains the nitrile group but does not have the formyl group.
4-Formylbenzonitrile: Shares the formyl and nitrile groups but does not include potassium or tritetrafluoroborate.
Uniqueness
Potassium;4-formylbenzonitrile;tritetrafluoroborate is unique due to its combination of potassium, formyl, and nitrile groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where these combined properties are required .
Properties
Molecular Formula |
C8H5B3F12KNO-2 |
---|---|
Molecular Weight |
430.7 g/mol |
IUPAC Name |
potassium;4-formylbenzonitrile;tritetrafluoroborate |
InChI |
InChI=1S/C8H5NO.3BF4.K/c9-5-7-1-3-8(6-10)4-2-7;3*2-1(3,4)5;/h1-4,6H;;;;/q;3*-1;+1 |
InChI Key |
LIWUPUGBMHXOMM-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC(=CC=C1C=O)C#N.[K+] |
Origin of Product |
United States |
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